molecular formula C16H12ClNO2 B2367352 (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone CAS No. 1096995-59-3

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone

Cat. No.: B2367352
CAS No.: 1096995-59-3
M. Wt: 285.73
InChI Key: FMJNDKQCVQSTON-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group and a methoxy group attached to an indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 5-methoxyindole.

    Condensation Reaction: The 4-chlorobenzoyl chloride is reacted with 5-methoxyindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones or other oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

(4-Chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Chlorophenyl)-(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)-(4-methoxyphenyl)methanone
  • (4-Chlorophenyl)-(4-ethoxyphenyl)methanone

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., hydroxy, methoxy, ethoxy) can significantly alter the compound’s properties.
  • Biological Activity: Each compound may exhibit unique biological activities due to variations in their interaction with molecular targets.
  • Chemical Reactivity: The different substituents can influence the compound’s reactivity in various chemical reactions.

Properties

IUPAC Name

(4-chlorophenyl)-(5-methoxy-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-20-12-6-7-15-13(8-12)14(9-18-15)16(19)10-2-4-11(17)5-3-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJNDKQCVQSTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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